molecular formula C8H11Cl3O2 B14661323 Cyclohexyl trichloroacetate CAS No. 40410-64-8

Cyclohexyl trichloroacetate

Cat. No.: B14661323
CAS No.: 40410-64-8
M. Wt: 245.5 g/mol
InChI Key: JHQDTBUIULOZHS-UHFFFAOYSA-N
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Description

Cyclohexyl trichloroacetate is an organic compound that belongs to the class of esters It is derived from trichloroacetic acid and cyclohexanol

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexyl trichloroacetate can be synthesized through the esterification of trichloroacetic acid with cyclohexanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl trichloroacetate undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form trichloroacetic acid and cyclohexanol.

    Reduction: The compound can be reduced to form cyclohexyl acetate and trichloromethane.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the trichloroacetate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid or sodium hydroxide).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

    Hydrolysis: Trichloroacetic acid and cyclohexanol.

    Reduction: Cyclohexyl acetate and trichloromethane.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Cyclohexyl trichloroacetate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of other esters and derivatives.

    Biology: Investigated for its potential use in biochemical assays and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of cyclohexyl trichloroacetate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release trichloroacetic acid and cyclohexanol, which may exert their effects through different biochemical pathways. Trichloroacetic acid, for example, is known to precipitate proteins and nucleic acids, making it useful in biochemical assays.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexyl acetate: An ester derived from acetic acid and cyclohexanol, used as a solvent and in the production of fragrances.

    Cyclohexyl formate: An ester derived from formic acid and cyclohexanol, used in organic synthesis and as a flavoring agent.

    Cyclohexyl propionate: An ester derived from propionic acid and cyclohexanol, used in the production of perfumes and as a solvent.

Uniqueness

Cyclohexyl trichloroacetate is unique due to the presence of the trichloroacetate group, which imparts distinct chemical properties and reactivity compared to other cyclohexyl esters. Its ability to undergo hydrolysis and nucleophilic substitution reactions makes it a versatile compound in organic synthesis and industrial applications.

Properties

CAS No.

40410-64-8

Molecular Formula

C8H11Cl3O2

Molecular Weight

245.5 g/mol

IUPAC Name

cyclohexyl 2,2,2-trichloroacetate

InChI

InChI=1S/C8H11Cl3O2/c9-8(10,11)7(12)13-6-4-2-1-3-5-6/h6H,1-5H2

InChI Key

JHQDTBUIULOZHS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC(=O)C(Cl)(Cl)Cl

Origin of Product

United States

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